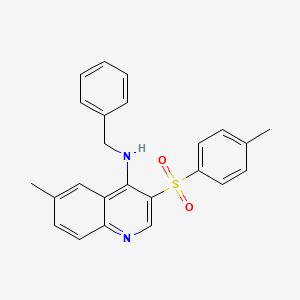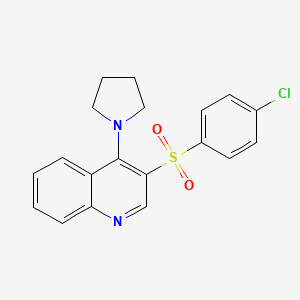
3-(4-chlorobenzenesulfonyl)-4-(pyrrolidin-1-yl)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Chlorobenzenesulfonyl)-4-(pyrrolidin-1-yl)quinoline (CBQ) is a novel small-molecule ligand that is used in various scientific research applications. CBQ has been studied extensively in the fields of biochemistry, physiology, and pharmacology due to its unique structure and properties. CBQ has been found to possess a wide range of biological activities, including anti-inflammatory, anti-bacterial, and anti-fungal effects. In addition, it has also been studied for its potential use as an analgesic, an anti-cancer agent, and a neuroprotectant.
科学的研究の応用
3-(4-chlorobenzenesulfonyl)-4-(pyrrolidin-1-yl)quinoline has been used in numerous scientific research applications. It has been studied as an anti-inflammatory agent, an anti-bacterial agent, an anti-fungal agent, and an analgesic. In addition, it has been studied for its potential use as an anti-cancer agent and a neuroprotectant. 3-(4-chlorobenzenesulfonyl)-4-(pyrrolidin-1-yl)quinoline has been found to have a wide range of biological activities, including the inhibition of multiple enzymes involved in inflammation, the inhibition of bacterial growth, and the inhibition of fungal growth.
作用機序
The mechanism of action of 3-(4-chlorobenzenesulfonyl)-4-(pyrrolidin-1-yl)quinoline is not yet fully understood. However, it is believed to act by binding to specific receptor sites on the cell membrane and altering the activity of the enzyme or receptor. This binding can lead to the inhibition of inflammatory pathways, the inhibition of bacterial growth, and the inhibition of fungal growth. In addition, 3-(4-chlorobenzenesulfonyl)-4-(pyrrolidin-1-yl)quinoline has been found to inhibit the activity of certain enzymes involved in the metabolism of drugs, which may explain its potential use as an analgesic and an anti-cancer agent.
Biochemical and Physiological Effects
3-(4-chlorobenzenesulfonyl)-4-(pyrrolidin-1-yl)quinoline has been found to have a wide range of biochemical and physiological effects. It has been found to inhibit the activity of multiple enzymes involved in inflammation, including cyclooxygenase, lipoxygenase, and phospholipase A2. In addition, it has been found to inhibit the growth of several bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. It has also been found to inhibit the growth of several fungi, including Candida albicans and Aspergillus niger. Lastly, 3-(4-chlorobenzenesulfonyl)-4-(pyrrolidin-1-yl)quinoline has been found to possess anti-cancer properties, as it has been found to inhibit the growth of several cancer cell lines, including those of breast, prostate, and colon cancer.
実験室実験の利点と制限
3-(4-chlorobenzenesulfonyl)-4-(pyrrolidin-1-yl)quinoline has several advantages for use in laboratory experiments. It is a relatively inexpensive and readily available compound, making it an attractive option for researchers. In addition, it has a wide range of biological activities, making it a useful tool for studying the effects of different compounds on biological systems.
However, there are also some limitations to using 3-(4-chlorobenzenesulfonyl)-4-(pyrrolidin-1-yl)quinoline in laboratory experiments. It has a relatively short half-life, meaning that it may not be suitable for long-term studies. In addition, its mechanism of action is not yet fully understood, so its effects on biological systems may not be as predictable as with other compounds.
将来の方向性
Given the potential of 3-(4-chlorobenzenesulfonyl)-4-(pyrrolidin-1-yl)quinoline as an anti-inflammatory, anti-bacterial, anti-fungal, analgesic, anti-cancer, and neuroprotectant agent, there are numerous future directions that could be explored. These include further research into its mechanism of action, its effects on different biological systems, and its potential use in clinical settings. In addition, further research into its pharmacokinetics and pharmacodynamics could provide valuable insight into its potential therapeutic applications. Finally, further research into its synthesizing process could lead to the development of more efficient and cost-effective methods of production.
合成法
3-(4-chlorobenzenesulfonyl)-4-(pyrrolidin-1-yl)quinoline can be synthesized from commercially available starting materials using a three-step synthesis process. The first step involves the reaction of 4-chlorobenzenesulfonyl chloride with pyrrolidine in the presence of a base (e.g. sodium hydroxide) to form the desired product. The second step involves the reaction of the product with sodium hydride in the presence of a solvent (e.g. ethanol) to form the desired quinoline derivative. The final step involves the reaction of the quinoline derivative with an appropriate acid (e.g. hydrochloric acid) to form the desired 3-(4-chlorobenzenesulfonyl)-4-(pyrrolidin-1-yl)quinoline.
特性
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-4-pyrrolidin-1-ylquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O2S/c20-14-7-9-15(10-8-14)25(23,24)18-13-21-17-6-2-1-5-16(17)19(18)22-11-3-4-12-22/h1-2,5-10,13H,3-4,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEXATWVTWVWFEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=NC3=CC=CC=C32)S(=O)(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorobenzenesulfonyl)-4-(pyrrolidin-1-yl)quinoline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[methyl(3-methylphenyl)carbamoyl]methyl 3,4,5-trimethoxybenzoate](/img/structure/B6507293.png)
![[(2-chloro-5-fluorophenyl)carbamoyl]methyl 3,4,5-trimethoxybenzoate](/img/structure/B6507295.png)
![[(3,4-dimethoxyphenyl)carbamoyl]methyl 3,4,5-trimethoxybenzoate](/img/structure/B6507303.png)
![2-({3-cyclopropyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B6507316.png)
![N-(2,4-dimethylphenyl)-2-({3-[(3-methoxyphenyl)methyl]-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B6507323.png)

![N-(3,4-dimethoxyphenyl)-2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B6507331.png)
![2-[(5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B6507337.png)
![7-tert-butyl-9-hydroxy-2-phenyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione](/img/structure/B6507342.png)
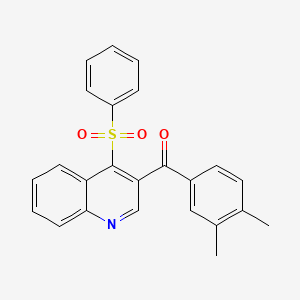
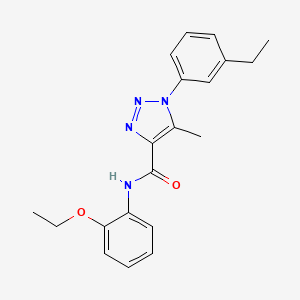
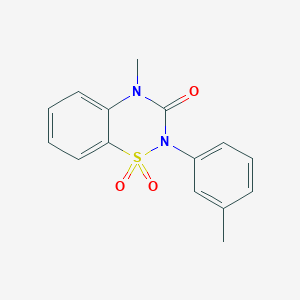
![5-amino-1-{[(2,3-dimethylphenyl)carbamoyl]methyl}-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6507383.png)
